Home > Products > Screening Compounds P2147 > 2-(3-Methylquinoxalin-2-ylthio)acetic acid
2-(3-Methylquinoxalin-2-ylthio)acetic acid -

2-(3-Methylquinoxalin-2-ylthio)acetic acid

Catalog Number: EVT-3960294
CAS Number:
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate

Relevance: This compound exhibits a high degree of structural similarity to [(3-methyl-2-quinoxalinyl)thio]acetic acid. Both share a quinoxaline core with a 3-methyl substituent and an acetic acid group at position 2. The key difference lies in the oxidation state of the quinoxaline nitrogen at position 1 and the presence of a sulfur atom in [(3-methyl-2-quinoxalinyl)thio]acetic acid. This structural similarity suggests they might exhibit comparable chemical properties or biological activities. []

Relevance: The shared 3-methylquinoxaline moiety with [(3-methyl-2-quinoxalinyl)thio]acetic acid classifies these isomers as structurally related. Although they have different substituents and functionalities, their shared core structure might result in similarities in their physicochemical properties and potential biological activities. The research emphasizes the impact of even subtle structural variations, like the position of the acetyl group, on biological activity. []

Overview

2-(3-Methylquinoxalin-2-ylthio)acetic acid is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential therapeutic applications. This compound is categorized under the class of quinoxaline derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of a thiol group in its structure enhances its reactivity and interaction with biological targets.

Source and Classification

The compound is synthesized from readily available precursors such as 3-methylquinoxaline-2-thiol and chloroacetic acid. Quinoxaline derivatives are classified as heterocyclic compounds, specifically bicyclic aromatic compounds that contain nitrogen atoms in their ring structure. They are often studied for their pharmacological properties, making them significant in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 2-(3-Methylquinoxalin-2-ylthio)acetic acid typically involves several key steps:

  1. Formation of 3-Methylquinoxaline-2-thiol: This is achieved by reacting o-phenylenediamine with sodium pyruvate in glacial acetic acid, followed by chlorination and treatment with thiourea to yield the thiol derivative.
  2. Thioether Formation: The thiol compound is then reacted with chloroacetic acid under basic conditions (often using potassium hydroxide) to form the thioether linkage, resulting in the target compound.

Technical Details

The reaction conditions generally include refluxing the reactants in a suitable solvent (like ethanol or DMF) for several hours. The yields can vary but are often around 60-80%, depending on the purity of starting materials and reaction conditions employed .

Molecular Structure Analysis

Data

  • Molecular Formula: C₁₁H₁₃N₂O₂S
  • Molecular Weight: Approximately 239.30 g/mol
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 2-(3-Methylquinoxalin-2-ylthio)acetic acid include:

  1. Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters, which may enhance solubility or alter pharmacokinetic properties.

Technical Details

These reactions are often catalyzed by acids or bases and require careful control of temperature and pH to optimize yield and selectivity .

Mechanism of Action

The mechanism by which 2-(3-Methylquinoxalin-2-ylthio)acetic acid exerts its biological effects is primarily linked to its interaction with specific enzymes or receptors within the cell. For example, compounds containing quinoxaline moieties have been shown to inhibit certain kinases involved in cancer cell proliferation.

Process and Data

Upon binding to target proteins, the compound may alter signaling pathways that lead to apoptosis (programmed cell death) or inhibit tumor growth. Quantitative data from studies indicate that derivatives of this compound exhibit IC50 values in the micromolar range against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol; limited solubility in non-polar solvents.

Chemical Properties

  • Melting Point: The melting point is generally reported between 150°C to 160°C.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) confirm the structure and purity of synthesized compounds .

Applications

The primary applications of 2-(3-Methylquinoxalin-2-ylthio)acetic acid lie within scientific research:

  1. Anticancer Research: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
  2. Antimicrobial Studies: Explored for activity against various bacterial strains, showing promise as a lead compound for developing new antibiotics.
  3. Drug Development: Used as a scaffold for synthesizing new derivatives with enhanced biological activity.
Introduction to Quinoxaline Derivatives in Medicinal Chemistry

Historical Context of Quinoxaline-Based Anticancer Agents

Quinoxaline derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile bioactivity profile and synthetic accessibility. The exploration of quinoxalines as anticancer agents accelerated in the 2000s with the clinical success of VEGFR-2 inhibitors like sorafenib and sunitinib, which feature bicyclic heteroaromatic systems targeting tyrosine kinases [1] [3]. Early studies revealed that quinoxaline’s planar aromatic structure enables π-π stacking interactions in kinase ATP-binding sites, while its nitrogen atoms facilitate hydrogen bonding with hinge-region residues [3] [4]. This prompted systematic derivatization at the 2- and 3-positions of quinoxaline to optimize antitumor activity. Notably, 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives emerged as key pharmacophores, demonstrating potent cytotoxicity against hepatic (HepG-2) and breast (MCF-7) cancer cell lines through kinase inhibition pathways [1] [8]. The structural evolution of these scaffolds has enabled nuanced interactions with both hydrophobic pockets and polar residues in target proteins.

Role of VEGFR-2 and FGFR-4 Inhibition in Angiogenesis and Tumorigenesis

VEGFR-2 and FGFR-4 represent critical signaling nodes in tumor angiogenesis and proliferation. VEGFR-2 activation by VEGF ligands triggers dimerization and autophosphorylation, initiating downstream pathways (PI3K/AKT, MAPK) that promote endothelial cell migration, vascular permeability, and neovascularization [1] [6]. Hepatocellular carcinoma (HCC) exhibits particularly high VEGFR-2 dependence due to its hypervascular nature, with elevated serum VEGF correlating with poor prognosis [6]. Simultaneously, FGFR-4 dysregulation—especially via FGF19 overexpression—drives HCC progression through aberrant MAPK signaling and resistance to antiangiogenic therapies [6]. Dual inhibition of VEGFR-2 and FGFR-4 has emerged as a strategic solution to overcome compensatory pathway activation and suppress tumor growth synergistically. Quinoxaline-based inhibitors like 2-(3-methylquinoxalin-2-ylthio)acetic acid exploit this approach by concurrently targeting both kinases [6] [8].

Rationale for Targeting 3-Methylquinoxaline Scaffolds in Kinase Inhibitor Design

The 3-methylquinoxaline scaffold serves as a bioisostere for quinazoline in FDA-approved kinase inhibitors (e.g., erlotinib), with distinct advantages:

  • Enhanced H-Bonding Capacity: The nitrogen-rich quinoxaline core forms bidentate H-bonds with hinge-region residues (e.g., Cys919 in VEGFR-2), mimicking ATP’s adenine interactions [1] [3].
  • Optimized Hydrophobicity: The 3-methyl group augments van der Waals contacts in hydrophobic subpockets adjacent to the ATP-binding site [8].
  • Synthetic Versatility: Electrophilic C-2 positions enable derivatization with thioether, acetamide, or urea linkers to access allosteric regions [3] [4].
  • Dual Kinase Targeting: Molecular hybridization of quinoxaline with thioacetic acid (as in 2-(3-methylquinoxalin-2-ylthio)acetic acid) permits simultaneous engagement of VEGFR-2’s DFG motif and FGFR-4’s hydrophobic back pocket [6] [8].

Properties

Product Name

2-(3-Methylquinoxalin-2-ylthio)acetic acid

IUPAC Name

2-(3-methylquinoxalin-2-yl)sulfanylacetic acid

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C11H10N2O2S/c1-7-11(16-6-10(14)15)13-9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3,(H,14,15)

InChI Key

MMULDMVRBPVEHY-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)O

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.